molecular formula C6H14ClNO2 B178433 2-(Methoxymethyl)morpholine hydrochloride CAS No. 144053-99-6

2-(Methoxymethyl)morpholine hydrochloride

Cat. No. B178433
M. Wt: 167.63 g/mol
InChI Key: NBPHWKGEMABLPV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)morpholine hydrochloride, also known as MTHM-HCl, is an organic compound with the chemical formula C6H13ClNO2 . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular weight of 2-(Methoxymethyl)morpholine hydrochloride is 167.64 . The InChI code is 1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)morpholine hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 167.64 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, exhibiting a yield of 62.3% and confirmed by IR, 1H NMR, MS technology. This synthesis route is noted for its ease of operation, short reaction time, and high yield (Tan Bin, 2011).

  • A novel synthesis of cis-3,5-disubstituted morpholine derivatives has been developed, involving the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane (D’hooghe et al., 2006).

Complexation with Metals

  • The complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) has been studied, resulting in the synthesis of various complexes with distinct geometries and bond lengths. This research demonstrates the utility of morpholine derivatives in forming organometallic complexes (Singh et al., 2000).

  • Similarly, the complexation of the same morpholine derivative with platinum(II) and ruthenium(II) has been explored, indicating potential for diverse coordination chemistry applications (Singh et al., 2001).

Biochemical Applications

  • Morpholine derivatives have been explored for their potential as CNS stimulants, with certain 2-dialkylamino-7-methoxychromones exhibiting weak stimulant activity. This demonstrates the potential for morpholine derivatives in neurological research and drug development (Ermili et al., 1977).

  • The synthesis of chiral morpholine derivatives with potential as norepinephrine reuptake inhibitors, showcasing the relevance of morpholine compounds in the development of antidepressant drugs, has been reported (Prabhakaran et al., 2004).

Pharmaceutical Analysis

  • Procedures for determining the concentration of certain morpholine derivatives in pharmaceutical preparations have been developed, demonstrating the significance of analytical chemistry in ensuring the quality and efficacy of morpholine-based drugs (Burykin et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599815
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)morpholine hydrochloride

CAS RN

144053-99-6
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Benzyl-2 methoxymethylmorpholine is subjected to hydrogenolysis in hydrogen chloride-containing ethanol in the same manner as described in Reference Example 15 to give 2-methoxymethylmorpholine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Jinbo, H Kondo, M Taguchi, Y Inoue… - Journal of medicinal …, 1994 - ACS Publications
Chemistry The 2-(substituted methyl) morpholine compounds, lle-h, were prepared according to Scheme 1. The substituted propylene oxides, 9f and 9h, were reacted with IV-…
Number of citations: 23 pubs.acs.org
牧野拓也, マキノタクヤ - 2021 - toyaku.repo.nii.ac.jp
C 型肝炎ウイルス (HCV) は, 1 本鎖プラス鎖 RNA ゲノムを有するフラビウイルス科に属するウイルスである. 当該ウイルスに起因する C 型肝炎は, 日本における肝疾患の 70-80% を占め, 今日も…
Number of citations: 4 toyaku.repo.nii.ac.jp

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